molecular formula C8H9NO4 B12891663 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate

Cat. No.: B12891663
M. Wt: 183.16 g/mol
InChI Key: XOGGNIQXHCPCAH-UHFFFAOYSA-N
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Description

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate is an organic compound that belongs to the class of maleimides. Maleimides are characterized by the presence of an imide group attached to a double bond, which makes them highly reactive and versatile in various chemical reactions. This compound is known for its applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate typically involves the reaction of maleic anhydride with butyric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imide group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This process is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate involves its reactivity towards nucleophiles. The imide group in the compound is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl acetic acid
  • 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl propanenitrile
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Uniqueness

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate stands out due to its specific reactivity and the ability to form stable conjugates with biomolecules. This makes it particularly valuable in bioconjugation and drug development .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl) butanoate

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h4-5H,2-3H2,1H3

InChI Key

XOGGNIQXHCPCAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)ON1C(=O)C=CC1=O

Origin of Product

United States

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